molecular formula C11H17BN2O3 B13312726 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol

Cat. No.: B13312726
M. Wt: 236.08 g/mol
InChI Key: UYZNXDBSRVQBLZ-UHFFFAOYSA-N
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Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a dioxaborolane group and a hydroxymethyl group. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatility in forming various derivatives.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its ability to form stable complexes with various biomolecules makes it a useful tool in molecular biology.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dimethylpyrimidin-2-yl)methanol
  • (4-(Trifluoromethyl)pyrimidin-2-yl)methanol
  • 5-Chloro-2-(hydroxymethyl)pyrimidine
  • 2-Pyrimidinemethanol

Uniqueness

Compared to similar compounds, (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanol is unique due to the presence of the dioxaborolane group This group imparts distinct reactivity and stability, making the compound particularly useful in cross-coupling reactions and other synthetic applications

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanol

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-5-13-9(7-15)14-6-8/h5-6,15H,7H2,1-4H3

InChI Key

UYZNXDBSRVQBLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CO

Origin of Product

United States

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